Cadalene

Overview

Description

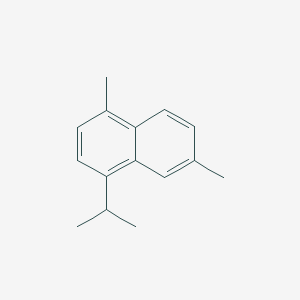

Cadalene, also known as 4-isopropyl-1,6-dimethylnaphthalene, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₅H₁₈. It is derived from generic sesquiterpenes and is commonly found in the essential oils of many higher plants. This compound is notable for its cadinane skeleton and is often used as a biomarker in paleobotanic analysis due to its presence in rock sediments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadalene can be synthesized through various methods, including the cyclization of sesquiterpenes. One common method involves the catalytic hydrogenation of sesquiterpenes under high pressure and temperature conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, cadalin is often extracted from essential oils of plants through steam distillation. The essential oils are then subjected to fractional distillation to isolate cadalin. This method is preferred due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cadalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by air or enzymes to form various oxygenated derivatives.

Cyclization: The tricyclic structure of cadalin suggests it might participate in further cyclization reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or specific oxidizing enzymes. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: The major products include various oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Cadalene has a wide range of applications in scientific research:

Paleobotanic Analysis: this compound, along with retene and simonellite, is used as a biomarker to estimate the historical abundance of pine trees (genus Pinaceae) in the biosphere.

Environmental Studies: This compound is used to study the composition of sediments and to trace paleoclimatic changes during different geological periods.

Mechanism of Action

The mechanism of action of cadalin involves its interaction with specific molecular targets and pathways. In the context of cataract treatment, cadalin interacts with selenite or calcium ions, which are known to contribute to the formation of lens cataracts. By binding to these ions, cadalin reduces the cloudiness of the lens, thereby improving visual clarity .

Comparison with Similar Compounds

Cadalene is unique due to its cadinane skeleton and its presence in essential oils of higher plants. Similar compounds include:

Retene: Another polycyclic aromatic hydrocarbon used as a biomarker in paleobotanic analysis.

Simonellite: Similar to cadalin, it is used to study the composition of sediments and trace paleoclimatic changes.

Ip-iHMN: A biomarker of higher plants, often used in conjunction with cadalin and retene.

This compound stands out due to its specific applications in both environmental studies and potential medical treatments, highlighting its versatility and importance in scientific research.

Biological Activity

Cadalene, a bicyclic sesquiterpene with the chemical structure , has garnered attention for its diverse biological activities. This compound, commonly derived from various plant sources, exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and natural product research.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The most prominent form is 1,6-dimethyl-4-isopropylnaphthalene, which can be synthesized through various methods, including the rearrangement of himachalene derivatives .

1. Anticancer Properties

This compound derivatives have shown significant anticancer potential. For instance, 7-hydroxy-3-methoxy-cadalene has been reported to inhibit lung tumorigenesis induced by 4-(methylinitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice. This suggests a protective effect against carcinogenic processes .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. Specifically, cadalen-15-oic acid has demonstrated effectiveness in reducing inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial activities. Studies have shown that certain this compound compounds possess the ability to inhibit bacterial growth, which is promising for developing new antimicrobial agents .

4. Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. The compound has been shown to scavenge free radicals, thus potentially playing a role in protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Lung Tumorigenesis : In an experimental model using A/J mice, 7-hydroxy-3-methoxy-cadalene was effective in reducing tumor incidence related to NNK exposure. This study highlights the compound's potential as a chemopreventive agent .

- Anti-inflammatory Research : A study investigating cadalen-15-oic acid revealed its capacity to inhibit pro-inflammatory cytokines in vitro, suggesting mechanisms that could be harnessed for treating chronic inflammatory conditions .

- Antimicrobial Testing : In vitro assays demonstrated that this compound extracted from Zelkova serrata wood exhibited significant antimicrobial activity against various pathogens, indicating its utility in developing natural preservatives or therapeutic agents .

Data Table: Summary of Biological Activities of this compound

Properties

IUPAC Name |

1,6-dimethyl-4-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOJIHDTVZTGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197483 | |

| Record name | Cadalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cadalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-78-3 | |

| Record name | Cadalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,6-dimethyl-4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X2436USB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cadalin and where is it found?

A1: Cadalin is a sesquiterpene hydrocarbon belonging to the naphthalene family. It was first discovered as a constituent of essential oils, particularly in Heterotheca inuloides Cass. [] Further research identified Cadalin in other plant species, often alongside other sesquiterpenes. []

Q2: How is the structure of Cadalin elucidated?

A2: The structure of Cadalin was primarily determined using spectroscopic methods. [] Early research relied on chemical degradation and comparison with known compounds. [, ] Modern techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allow for more precise structural determination.

Q3: Have there been attempts to synthesize Cadalin?

A3: Yes, the chemical synthesis of Cadalin has been achieved. One of the earliest reported syntheses is detailed in "Höhere Terpenverbindungen IV. Synthese des Cadalins." [] This research marked a significant step towards understanding the structure and potential applications of Cadalin.

Q4: Are there any other interesting chemical reactions involving Cadalin?

A4: Research has explored various chemical transformations involving Cadalin. One study focused on the cyclization reactions of sesquiterpenes, leading to the total synthesis of Bisabolene and a Hexahydro-cadalin derivative. [] This work showcases the versatility of Cadalin as a starting material for synthesizing other valuable compounds.

Q5: Are there connections between Cadalin and other sesquiterpenes?

A5: Research suggests a relationship between Cadalin and other sesquiterpenes. One study demonstrated the conversion of Guaiol, another sesquiterpene, into Cadalin. [] This finding highlights the potential biosynthetic pathways and interconversions within the sesquiterpene family.

Q6: Is there research on Cadalin beyond its isolation and synthesis?

A6: While the provided articles primarily focus on the isolation, structure, and synthesis of Cadalin, the presence of Cadalin alongside other bioactive compounds like Quercetin in Heterotheca inuloides Cass [] suggests potential avenues for further investigation into its biological activities and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.